17beta-Hydroxy-1alpha-methylandrost-4-ene-3-one

Description

IUPAC Nomenclature and Systematic Nomenclature Conventions

The systematic naming of 17β-hydroxy-1α-methylandrost-4-ene-3-one follows International Union of Pure and Applied Chemistry (IUPAC) guidelines for steroid nomenclature. The compound is designated as (1α,17β)-17-hydroxy-1-methylandrost-4-en-3-one . Key components of the name include:

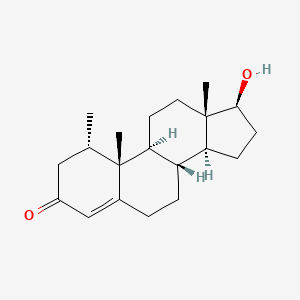

- Androstane backbone : A 19-carbon steroid nucleus comprising three cyclohexane rings and one cyclopentane ring.

- Positional descriptors :

- 1α-methyl : A methyl group in the α-configuration at carbon 1.

- 17β-hydroxy : A hydroxyl group in the β-configuration at carbon 17.

- 4-ene : A double bond between carbons 4 and 5.

- 3-one : A ketone group at carbon 3.

Alternative names include 1α-methyltestosterone and mesterolone impurity A, reflecting its structural similarity to testosterone and mesterolone.

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula of 17β-hydroxy-1α-methylandrost-4-ene-3-one is C₂₀H₃₀O₂ , with a molecular weight of 302.46 g/mol . The compound exhibits seven stereocenters, with critical configurations at:

- C1 : α-oriented methyl group.

- C5 : Hydrogen in the β-position (defining the A-ring as cis-fused).

- C17 : β-oriented hydroxyl group.

| Property | Value |

|---|---|

| Molecular formula | C₂₀H₃₀O₂ |

| Molecular weight | 302.46 g/mol |

| CAS Registry Number | 604-26-2 |

| Stereocenters | 7 |

The 1α-methyl group introduces steric hindrance, altering the molecule’s conformational flexibility compared to unsubstituted androstanes.

X-ray Crystallography and Three-Dimensional Conformational Studies

While direct X-ray crystallographic data for 17β-hydroxy-1α-methylandrost-4-ene-3-one are not publicly available, structural insights can be inferred from related androstane derivatives. For example:

- Testosterone (C₁₉H₂₈O₂) : X-ray studies reveal a planar A-ring and chair conformation in the B-, C-, and D-rings.

- Mesterolone (C₂₀H₃₂O₂) : The 1α-methyl group forces a distorted chair conformation in the A-ring, as confirmed by crystallography.

Computational models predict that the 1α-methyl group in 17β-hydroxy-1α-methylandrost-4-ene-3-one induces similar distortions, reducing the molecule’s overall symmetry and influencing intermolecular interactions.

Comparative Analysis with Androstane Backbone Derivatives

17β-Hydroxy-1α-methylandrost-4-ene-3-one shares structural features with several androstane derivatives:

| Compound | Key Structural Features | Differentiating Attributes |

|---|---|---|

| Testosterone | 17β-hydroxy, 4-ene-3-one | Lacks 1α-methyl group |

| Mesterolone | 1α-methyl, 5α-reduced A-ring | Saturated A-ring (no 4-ene) |

| Methyltestosterone | 17α-methyl, 4-ene-3-one | Methyl at C17 instead of C1 |

The 1α-methyl group enhances metabolic stability by shielding the A-ring from enzymatic oxidation, a feature absent in testosterone. Conversely, the 17β-hydroxy group maintains hydrogen-bonding capacity, analogous to natural androgens.

Properties

IUPAC Name |

(1S,8R,9S,10R,13S,14S,17S)-17-hydroxy-1,10,13-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h11-12,15-18,22H,4-10H2,1-3H3/t12-,15-,16-,17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROXBRXHRBCDNO-IFMMWYRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=C2C1(C3CCC4(C(C3CC2)CCC4O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)C=C2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209152 | |

| Record name | 17beta-Hydroxy-1alpha-methylandrost-4-ene-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604-26-2 | |

| Record name | 1α-Methyltestosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=604-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1alpha-Methyltestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17beta-Hydroxy-1alpha-methylandrost-4-ene-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17β-hydroxy-1α-methylandrost-4-ene-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1.ALPHA.-METHYLTESTOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04HE5JTH63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of 17beta-Hydroxy-1alpha-methylandrost-4-ene-3-one typically begins with androsta-1,4-diene-3,17-dione or related androstanes as the core steroid framework. The key synthetic challenges include selective methylation at the 1alpha position, introduction or preservation of the 17beta-hydroxy group, and control of the double bond configuration in the A-ring.

Key Preparation Routes

Methylation and Enol Ether/Ester Intermediates

A patented process describes the preparation of 1-methylandrosta-1,4-diene-3,17-dione (a close precursor) via conversion of androsta-1,4-diene-3,17-dione into 3-enol esters or 3-enol ethers, followed by bromination and dehydrobromination steps to install the 1-methyl group efficiently. This method avoids expensive chromatographic purification and improves overall yield by simplifying the bromination/dehydrobromination sequence and using readily accessible starting materials.

| Step | Description | Key Conditions | Notes |

|---|---|---|---|

| 1 | Conversion of androsta-1,4-diene-3,17-dione to 3-enol ester/ether | Use of alkyl/acyl/trialkylsilyl groups (R1 = 1-3 C alkyl or up to 10 C acyl/silyl) | Facilitates selective bromination |

| 2 | Bromination and dehydrobromination | Controlled reaction to avoid dual elimination problems | Higher yield, less purification needed |

| 3 | Isolation of 1-methylandrosta-1,4-diene-3,17-dione | Crystallization or simple purification | Precursor for further hydroxylation |

Hydrolysis of 17β-Acetate Derivatives

Another method involves hydrolyzing 1α-methyl-androstan-17β-ol-3-one-17-acetate under reflux in a mild alkaline methanolic sodium hydroxide solution (4%) under nitrogen atmosphere for 90 minutes. The product precipitates upon quenching in ice water and is purified by recrystallization from isopropyl ether. The resulting 1α-methyl-androstan-17β-ol-3-one melts at 203.5° to 205°C, confirming purity.

| Step | Description | Key Conditions | Notes |

|---|---|---|---|

| 1 | Reflux hydrolysis | 4% methanolic NaOH, nitrogen atmosphere, 90 min | Converts acetate to free hydroxy compound |

| 2 | Precipitation and filtration | Ice water quench | Product isolation |

| 3 | Recrystallization | Isopropyl ether | Purity enhancement |

Oxidation and Hydroxylation Steps

In related steroid syntheses (e.g., oxandrolone), oxidation of mestanolone (17β-hydroxy-17α-methyl-5α-androstane-3-one) to 17β-hydroxy-17α-methyl-5α-androst-1-en-3-one is a key step. Hydroxylation at specific positions follows to yield hydroxylated intermediates. Although this process is more specific to oxandrolone, it illustrates the oxidation/hydroxylation strategies applicable to this compound synthesis.

Purification and Analytical Considerations

High-performance liquid chromatography (HPLC) using reverse phase columns (e.g., Newcrom R1) with acetonitrile-water-phosphoric acid mobile phases is effective for analyzing and isolating this compound and its impurities. For mass spectrometry compatibility, phosphoric acid is replaced by formic acid.

Recrystallization from solvents such as isopropyl ether or ethyl acetate is commonly used to improve purity.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

The enol ester/ether bromination route provides a streamlined synthesis with fewer purification challenges, enabling higher yields and scalability.

The hydrolysis method under mild alkaline conditions is straightforward and reproducible, suitable for producing the free hydroxy steroid from acetate derivatives.

Oxidation and hydroxylation steps require careful control to maintain stereochemistry and functional group integrity, critical for biological activity.

Analytical methods such as RP-HPLC and mass spectrometry-compatible mobile phases facilitate quality control and impurity profiling.

Chemical Reactions Analysis

Oxidation of Mestanolone to Form 17β-Hydroxy-1α-methylandrost-4-ene-3-one

This compound is synthesized via oxidation of mestanolone (17β-hydroxy-17α-methyl-5α-androstan-3-one) using iodoxybenzoic acid (IBX) as the oxidizing agent . The reaction introduces a double bond at the C1–C2 position while retaining the methyl group at C17.

| Reaction Parameter | Details |

|---|---|

| Starting Material | Mestanolone (17β-hydroxy-17α-methyl-5α-androstan-3-one) |

| Oxidizing Agent | Iodoxybenzoic acid (IBX) |

| Solvent | Polar aprotic solvent (e.g., dimethylformamide) |

| Product | 17β-Hydroxy-1α-methyl-4-androstene-3-one |

Hydroxylation to Form 1α,2α,17β-Trihydroxy-17α-methylandrostan-3-one

The compound undergoes dihydroxylation at the C1–C2 double bond using osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO) as a co-oxidant . This stereospecific reaction produces a vicinal diol.

| Reaction Parameter | Details |

|---|---|

| Reagents | OsO₄, NMO |

| Solvent | Tetrahydrofuran (THF) or acetone |

| Conditions | Room temperature, inert atmosphere |

| Product | 1α,2α,17β-Trihydroxy-17α-methylandrostan-3-one |

Oxidative Cleavage to 17β-Hydroxy-17α-methyl-1-oxo-1,2-seco-A-nor-5α-androstan-2-oic Acid

The 1,2-diol intermediate is cleaved using sodium metaperiodate (NaIO₄), resulting in the formation of a seco-acid derivative. This step is critical for introducing a lactone ring in subsequent steps .

| Reaction Parameter | Details |

|---|---|

| Oxidizing Agent | Sodium metaperiodate (NaIO₄) |

| Solvent | Aqueous methanol |

| Conditions | 0–5°C, stirred for 2–4 hours |

| Product | 17β-Hydroxy-17α-methyl-1-oxo-1,2-seco-A-nor-5α-androstan-2-oic acid |

Reduction to Oxandrolone

The seco-acid undergoes reduction with sodium borohydride (NaBH₄) followed by acid treatment (HCl) to cyclize the lactone ring, yielding oxandrolone .

| Reaction Parameter | Details |

|---|---|

| Reducing Agent | Sodium borohydride (NaBH₄) |

| Acid | Hydrochloric acid (HCl) |

| Solvent | Methanol/water mixture |

| Product | Oxandrolone (17β-hydroxy-17α-methyl-2-oxa-5α-androstan-3-one) |

Key Reaction Mechanisms

-

Oxidation with IBX : Facilitates dehydrogenation via a radical mechanism, forming the α,β-unsaturated ketone structure.

-

Dihydroxylation : OsO₄ adds across the double bond in a syn fashion, producing a cis-diol.

-

Cleavage with NaIO₄ : Breaks the C1–C2 bond in the diol, generating carbonyl groups.

-

Lactonization : Acidic conditions promote intramolecular esterification to form oxandrolone’s lactone ring .

Scientific Research Applications

Chemistry

17beta-Hydroxy-1alpha-methylandrost-4-ene-3-one is primarily utilized as a precursor in the synthesis of various steroid hormones. Its structural characteristics allow it to undergo several chemical reactions, making it versatile for creating complex organic molecules.

Key Chemical Reactions :

- Oxidation : Converts hydroxyl groups to ketones or aldehydes.

- Reduction : Forms different derivatives using reducing agents.

- Substitution Reactions : Functional groups can be replaced with others, facilitating diverse synthetic pathways .

Biology

In biological research, this compound is studied for its effects on steroid hormone pathways and interactions with androgen receptors. Its anabolic properties make it a subject of interest in muscle physiology and metabolism.

Biochemical Properties :

- Interacts with enzymes such as 5-alpha reductase and aromatase.

- Influences gene expression related to muscle growth and metabolism.

Cellular Effects :

- Modulates cell signaling pathways.

- Alters cellular metabolism by impacting energy production enzymes .

Industry

The compound is also significant in industrial applications, particularly in the production of steroid hormones. Its ability to be synthesized on a large scale makes it valuable for pharmaceutical manufacturing.

Data Tables

| Application Area | Details |

|---|---|

| Chemistry | Precursor for steroid hormone synthesis; involved in oxidation, reduction, and substitution reactions. |

| Biology | Studies on androgen receptor interactions; effects on muscle growth and metabolism. |

| Industry | Used in large-scale production of steroid hormones; important for pharmaceutical formulations. |

Case Study 1: Anabolic Effects in Muscle Cells

A study investigated the anabolic effects of this compound on muscle cells. The results indicated that treatment with this compound led to significant increases in protein synthesis and muscle cell hypertrophy, attributed to its activation of androgen receptors .

Case Study 2: Hormonal Regulation

Research focused on the role of this compound in regulating hormonal pathways revealed its influence on testosterone levels and metabolism. The findings suggested potential therapeutic applications for conditions like male hypogonadism, where testosterone replacement therapy could benefit from this compound's properties .

Mechanism of Action

The mechanism of action of 17beta-Hydroxy-1alpha-methylandrost-4-ene-3-one involves its interaction with steroid hormone receptors in the body. It binds to androgen receptors, influencing the expression of specific genes and modulating various physiological processes . The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in the development and maintenance of male characteristics and reproductive functions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Key Differences

The activity and properties of steroid derivatives are highly sensitive to substituent positions and functional groups. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Physicochemical Comparisons

*Estimated based on structural similarity.

Impact of Methyl Group Positioning

- 4-Methyl (Analog in ): Methylation at C4 may alter receptor binding by modifying the planar geometry of the A-ring, though this substitution is less common in clinical steroids .

- 17alpha-Methyl (): The 17α-methyl group is a classic anabolic steroid modification (e.g., methandrostenolone) to resist hepatic 17β-hydroxysteroid dehydrogenase degradation .

Functional Group Additions

Double Bond Variations

- 1-ene vs.

Pharmacokinetic and Analytical Considerations

- HPLC Compatibility: The target compound’s low silanol activity on Newcrom R1 columns allows for efficient separation from metabolites, unlike polar analogues (e.g., 11α,17β-dihydroxy derivatives), which may require ion-pairing methods .

- Metabolic Stability: Methylation at the 1α or 17α positions reduces susceptibility to cytochrome P450 oxidation compared to non-methylated steroids like testosterone .

Biological Activity

17beta-Hydroxy-1alpha-methylandrost-4-ene-3-one, commonly known as Mesterolone , is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT). It is characterized by the presence of a methyl group at the carbon one position, which enhances its oral bioavailability by protecting it from hepatic breakdown. This compound has been extensively studied for its biological activity, particularly in relation to its anabolic and androgenic effects.

Mesterolone primarily exerts its biological effects through direct action on androgen receptors (AR) in various tissues. Unlike many anabolic steroids, Mesterolone is not converted into estrogen due to its lack of substrate activity for aromatase, which minimizes estrogen-related side effects. Its mechanism includes:

- Binding to Androgen Receptors : Mesterolone binds selectively to AR, leading to transactivation of AR-dependent genes, which promotes anabolic processes such as protein synthesis and muscle growth .

- Anabolic Effects : The compound has been shown to stimulate muscle growth and enhance recovery from exercise by increasing nitrogen retention and protein synthesis .

- Influence on Metabolism : Mesterolone can lower cholesterol levels and stimulate erythropoiesis (red blood cell production), contributing to improved endurance and performance in athletic contexts .

Biological Activity Data

The following table summarizes key biological activities and effects of Mesterolone based on various studies:

Case Studies

- Hershberger Assay : A study utilizing the Hershberger assay demonstrated that Mesterolone significantly increased the weight of androgen-sensitive tissues such as the prostate and levator ani muscle when administered subcutaneously. This effect was dose-dependent, indicating a strong anabolic potential .

- Human Studies : Clinical investigations have confirmed that Mesterolone does not significantly affect sperm counts or levels of follicle-stimulating hormone (FSH) or luteinizing hormone (LH), suggesting a lower risk of hormonal disruption compared to other anabolic steroids .

- Metabolic Pathways : Research has indicated that Mesterolone undergoes minimal hepatic metabolism compared to other AAS, which may contribute to its unique profile of side effects and efficacy .

Adverse Effects

While Mesterolone is often considered safer than other anabolic steroids due to its non-aromatizing nature, it is not devoid of side effects. Potential adverse effects include:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 17β-Hydroxy-1α-Methylandrost-4-ene-3-one and its derivatives?

- Methodological Answer : Synthesis typically involves selective esterification or alkylation at the 1α and 17β positions of the androstane backbone. For derivatives like acetates or propionates (e.g., 17β-Hydroxy-1-methyl-5α-androst-1-en-3-one acetate), esterification with acid anhydrides under controlled pH (4–6) is commonly employed to optimize yield . Regulatory considerations for handling methylated steroids (e.g., DEA scheduling under "designer anabolic steroids") require adherence to controlled substance protocols during synthesis .

Q. How can researchers ensure structural accuracy when characterizing this compound using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming stereochemistry at the 1α-methyl and 17β-hydroxy groups. For example, coupling constants in -NMR (e.g., for axial protons in the 5α-androstane configuration) distinguish between 5α and 5β isomers . High-resolution mass spectrometry (HRMS) should confirm molecular formulas (e.g., CHO) with <2 ppm error .

Q. What are the standard protocols for assessing the compound’s stability under various storage conditions?

- Methodological Answer : Accelerated stability studies under ICH guidelines (25°C/60% RH and 40°C/75% RH) are recommended. Monitor degradation via HPLC-UV at 240 nm (for α,β-unsaturated ketones). Derivatives like the 17β-enanthate ester show enhanced stability due to reduced hydroxyl group reactivity . Safety protocols for handling hygroscopic derivatives require inert-atmosphere storage to prevent hydrolysis .

Advanced Research Questions

Q. How can discrepancies between in vitro receptor binding assays and in vivo pharmacological activity be resolved?

- Methodological Answer : Contradictions may arise from differences in metabolic activation (e.g., hepatic conversion to active metabolites). Use tandem in vitro microsomal assays (human liver S9 fraction) paired with in vivo pharmacokinetic profiling in rodent models. Longitudinal studies (e.g., 1-week vs. 1-year intervals) can isolate temporal effects of bioaccumulation . Cross-lagged structural equation modeling (SEM) helps distinguish direct pharmacological effects from confounding variables .

Q. What experimental designs are effective in elucidating the metabolic pathways of this compound in mammalian systems?

- Methodological Answer : Radiolabeled -tracing at the 17β-hydroxy or 1α-methyl positions can track metabolic fate. LC-MS/MS analysis of urine and plasma samples identifies phase I (oxidation) and phase II (glucuronidation) metabolites. For example, 17β-cyano derivatives undergo rapid hepatic conversion to 3-keto-4-ene intermediates, detectable via neutral loss scans (m/z 44) .

Q. What strategies address contradictory findings in studies investigating the compound’s endocrine effects?

- Methodological Answer : Apply multi-modal contradiction analysis:

- Step 1 : Replicate studies under standardized conditions (e.g., cell lines with consistent androgen receptor (AR) expression levels).

- Step 2 : Use bootstrapped mediation analysis to quantify indirect effects (e.g., effort exertion in longitudinal models) .

- Step 3 : Validate via in silico docking simulations (e.g., AutoDock Vina) to compare binding affinities across AR splice variants . Contradictions in agonist vs. antagonist activity may stem from differential coactivator recruitment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.